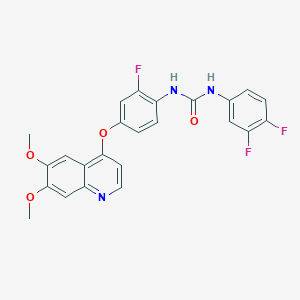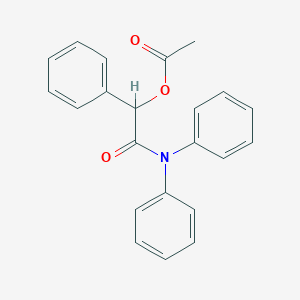
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is an organic compound characterized by its complex structure, which includes diphenylamino and phenylethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate typically involves the reaction of diphenylamine with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 2-(Diphenylamino)-2-oxo-1-phenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2-Phenylethanol: Known for its pleasant rose-like odor and used in fragrances and cosmetics.
2-Phenethyl acetate: Also used in fragrances and has a similar floral odor.
Diphenylamine: Used as an antioxidant and stabilizer in various industrial applications.
Uniqueness
2-(Diphenylamino)-2-oxo-1-phenylethyl acetate is unique due to its combination of diphenylamino and phenylethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
20538-25-4 |
|---|---|
分子式 |
C22H19NO3 |
分子量 |
345.4 g/mol |
IUPAC名 |
[2-oxo-1-phenyl-2-(N-phenylanilino)ethyl] acetate |
InChI |
InChI=1S/C22H19NO3/c1-17(24)26-21(18-11-5-2-6-12-18)22(25)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21H,1H3 |
InChIキー |
XOBBVCGDORYQQZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


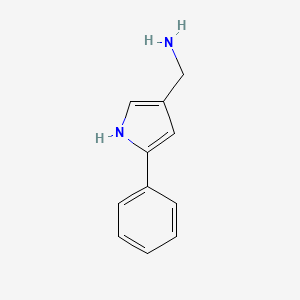
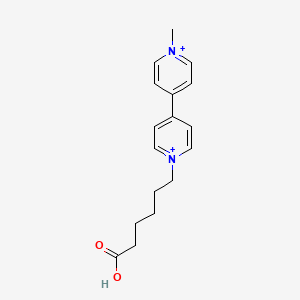
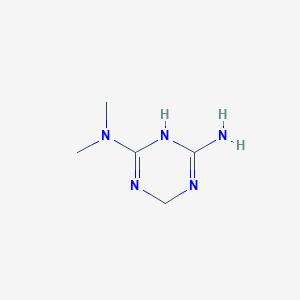
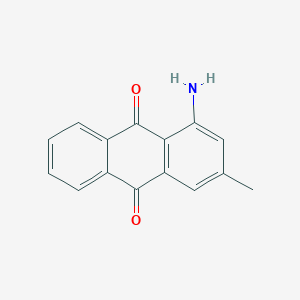
![sodium;[(2R)-3-[2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13144836.png)
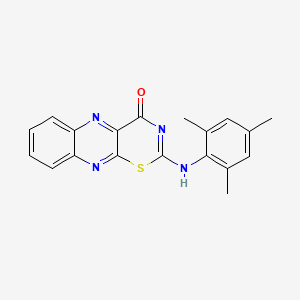
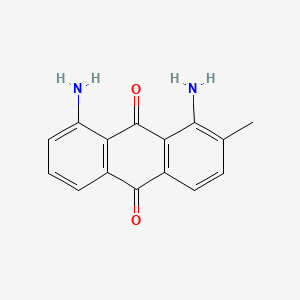
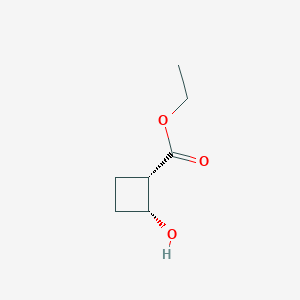

![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
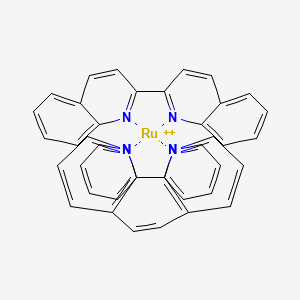

![(5-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13144883.png)
